Ethyl 2-(3-nitropyridin-2-yl)acetate

Medicinal Chemistry SNAr Regioselectivity

Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS 154078-83-8), molecular formula C9H10N2O4 and molecular weight 210.19 g/mol, is a heteroaromatic building block that incorporates a nitro group at the 3-position of a pyridine ring and an ethyl acetate side chain at the 2-position. Its canonical SMILES notation is CCOC(=O)CC1=NC=CC=C1[N+](=O)[O-].

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 154078-83-8
Cat. No. B131324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-nitropyridin-2-yl)acetate
CAS154078-83-8
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3
InChIKeyIAWFTQPIKKGISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS 154078-83-8): Nitropyridine Building Block for Kinase-Targeted Heterocyclic Synthesis


Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS 154078-83-8), molecular formula C9H10N2O4 and molecular weight 210.19 g/mol, is a heteroaromatic building block that incorporates a nitro group at the 3-position of a pyridine ring and an ethyl acetate side chain at the 2-position . Its canonical SMILES notation is CCOC(=O)CC1=NC=CC=C1[N+](=O)[O-] . This nitro-substituted pyridine derivative is primarily utilized as an advanced synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and related heterocyclic scaffolds [1].

Ethyl 2-(3-nitropyridin-2-yl)acetate Procurement: Why Regioisomeric Nitropyridine Esters Cannot Be Interchanged


Substituting Ethyl 2-(3-nitropyridin-2-yl)acetate with its regioisomeric counterparts—such as the 4-nitro or 5-nitro pyridine acetate analogs—is chemically invalid for most target-directed syntheses due to fundamental differences in electronic distribution and reactivity. The precise 3-nitro-2-acetate substitution pattern determines both the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions and the reduction potential of the nitro group to an amine [1]. Furthermore, downstream products derived from this specific scaffold, particularly those entering kinase inhibitor programs, exhibit structure-activity relationships (SAR) that are exquisitely sensitive to the position of the hydrogen-bond-accepting pyridine nitrogen relative to the side chain [2].

Quantitative Differentiation of Ethyl 2-(3-nitropyridin-2-yl)acetate: Comparative Data vs. Regioisomers and Analogs


Regiospecific Placement of the Nitro Group for Directed SNAr Reactivity

Ethyl 2-(3-nitropyridin-2-yl)acetate possesses a uniquely activated C-3 nitro group adjacent to the ring nitrogen, which electronically facilitates selective nucleophilic aromatic substitution (SNAr) at the 2-position [1]. In contrast, the 5-nitro isomer (CAS 174890-57-4) positions the nitro group distal to the nitrogen, resulting in a less activated ring system and a 2-position that is sterically hindered by the adjacent ethyl acetate chain [2]. This regioisomeric difference translates to a 92% regioselectivity for para-substitution in analogous 3-nitropyridine systems compared to <10% for the corresponding 5-nitro systems under identical conditions [1].

Medicinal Chemistry SNAr Regioselectivity

Proven Reduction Scalability to the Primary Amine Building Block

Ethyl 2-(3-nitropyridin-2-yl)acetate has been reduced to Ethyl 2-(3-aminopyridin-2-yl)acetate (CAS 295327-27-4) on a 29.0 g scale using 10% Pd/C (2.90 g) under 50 psi H2 in ethanol, demonstrating robust process scalability [1]. While the 5-nitro isomer (CAS 174890-57-4) can also undergo reduction, the resulting 5-aminopyridine product exhibits distinct hydrogen-bonding geometry and is less prevalent in kinase inhibitor patent literature [2]. Comparative data for the 4-nitro isomer (CAS 917918-82-2) shows limited published reduction protocols and significantly lower commercial availability .

Process Chemistry Catalytic Hydrogenation Scale-up

Direct Precedent as a Precursor to CDK and JAK Kinase Inhibitor Cores

Ethyl 2-(3-nitropyridin-2-yl)acetate serves as a key intermediate in the synthesis of substituted aza-oxindole derivatives claimed as cyclin-dependent kinase (CDK) inhibitors in US6624171 B1 [1]. The specific 3-nitro-2-acetate orientation is essential for constructing the requisite fused heterocyclic core [2]. In contrast, the 5-nitro isomer (CAS 174890-57-4) and the 4-nitro isomer (CAS 917918-82-2) are not explicitly claimed in the same patent family as intermediates for this CDK-targeted chemotype [3]. Furthermore, JAK2 inhibitors derived from the 3-nitropyridine scaffold exhibit IC50 values as low as 12 nM, underscoring the biological relevance of this specific substitution pattern [4].

Kinase Inhibition CDK JAK

Higher Commercial Purity Availability from Specialized Suppliers

Ethyl 2-(3-nitropyridin-2-yl)acetate is available from multiple specialized suppliers at a minimum purity specification of 95%, with select vendors such as Chembase offering 98% purity [1]. In comparison, the 5-nitro isomer (CAS 174890-57-4) is predominantly listed at 95% purity, with fewer vendors offering higher grades . The 4-nitro isomer (CAS 917918-82-2) is even less widely stocked, often requiring custom synthesis . The availability of batch-specific quality control documentation (NMR, HPLC, GC) from suppliers like Bidepharm further supports reproducible research outcomes .

Purity Quality Control Procurement

Distinct Physicochemical Profile vs. Regioisomers: LogP and PSA

Ethyl 2-(3-nitropyridin-2-yl)acetate exhibits a predicted LogP of 1.62 and a polar surface area (PSA) of 85.01 Ų [1]. These values differ from those of the 5-nitro isomer (CAS 174890-57-4), which due to the altered electronic environment has a slightly higher predicted LogP of 1.78 and a lower PSA of 83.2 Ų . The 3-nitro substitution pattern confers a distinct hydrogen-bonding capacity that influences solubility and chromatographic retention times, which can be critical for purification and analytical method development [1].

Physicochemical Properties LogP PSA

Ethyl 2-(3-nitropyridin-2-yl)acetate: Proven Research and Industrial Application Scenarios


Synthesis of CDK Inhibitor Aza-Oxindole Cores

Ethyl 2-(3-nitropyridin-2-yl)acetate is the preferred starting material for constructing the aza-oxindole core found in cyclin-dependent kinase (CDK) inhibitors described in US6624171 B1 [1]. The regiospecific 3-nitro-2-acetate substitution pattern is essential for the subsequent annulation reactions that form the fused heterocyclic system. Alternative regioisomers do not yield the correct substitution pattern and are not claimed in this patent.

Preparation of 3-Aminopyridine Building Blocks for JAK/STAT Pathway Modulators

Catalytic hydrogenation of Ethyl 2-(3-nitropyridin-2-yl)acetate provides Ethyl 2-(3-aminopyridin-2-yl)acetate (CAS 295327-27-4) in high yield on multi-gram scale (29 g demonstrated) [2]. This primary amine serves as a versatile handle for amide bond formation or reductive amination in the synthesis of JAK2 inhibitors, which have shown IC50 values as low as 12 nM in biochemical assays [3].

Metal-Free Synthesis of 2-Vinyl-3-nitropyridine Derivatives via Aldehyde Condensation

The 3-nitropyridine motif, as exemplified by this compound, enables a metal-free alternative to the Heck reaction for generating 2-vinyl-3-nitropyridines [4]. Condensation with aromatic aldehydes yields trans-alkenyl products in high purity, providing a direct route to extended π-systems for further heterocyclic elaboration without palladium contamination.

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